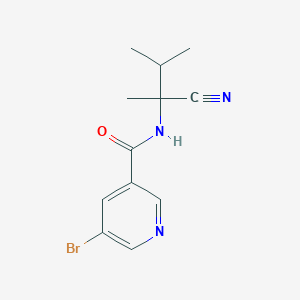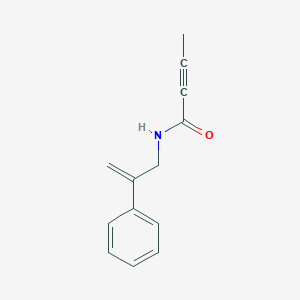![molecular formula C10H19Cl2N3O2 B3007602 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride CAS No. 2580205-24-7](/img/structure/B3007602.png)
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride, also known as DMPEA-PC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazol, which is a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms. DMPEA-PC has been found to have various biochemical and physiological effects, making it a promising candidate for research and development.
Scientific Research Applications
Anticancer Activity
The compound EN300-27695400 has demonstrated promising antiproliferative activity against several cancer cell lines. Specifically, it was screened against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HEPG-2) cell lines. The compound exhibited cytotoxic effects, with an IC50 ranging from 5.00 to 32.52 μM. Notably, its inhibitory activity against protein kinases was also evaluated, showing potent inhibition against fibroblast growth factor receptor (FGFR) with an IC50 of 5.18 μM .
Protein Kinase Inhibition
Protein kinases play crucial roles in cell processes such as proliferation, differentiation, migration, metabolism, and apoptosis. Dysregulation of protein kinases is associated with various diseases, including cancer. EN300-27695400 acts as a selective kinase inhibitor, making it a promising candidate for cancer treatment. Its inhibitory effects on FGFR, EGFR, insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR) highlight its potential therapeutic applications .
Pyrazolo [3,4-d]pyrimidine Derivatives
EN300-27695400 belongs to the pyrazolo [3,4-d]pyrimidine class, which has diverse biological and pharmacological properties. These derivatives have been extensively studied for their anticancer effects. Mechanistically, they act as cyclin-dependent kinase (CDK) inhibitors, glycogen synthase kinase (GSK) inhibitors, EGFR inhibitors, and dual src/Ab1 kinase inhibitors. The cytotoxicity of this compound is attributed to these multifaceted mechanisms .
Polymer Ligands
EN300-27695400 derivatives have been explored as ligands in coordination chemistry. For example, poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands were synthesized by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF. These ligands exhibit interesting properties and can be employed in metal coordination complexes .
properties
IUPAC Name |
3-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-7(11-5-4-10(14)15)9-6-12-13(3)8(9)2;;/h6-7,11H,4-5H2,1-3H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSWNJQUHATHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

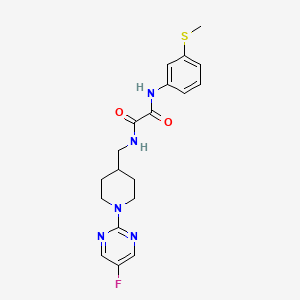
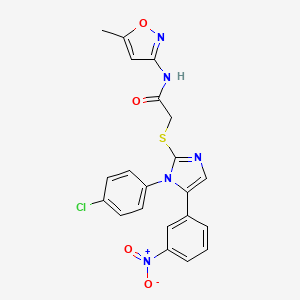
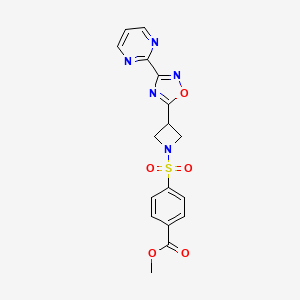
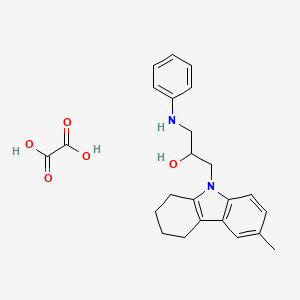
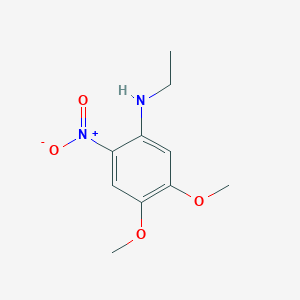
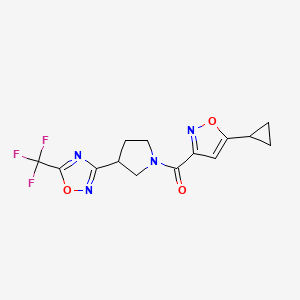
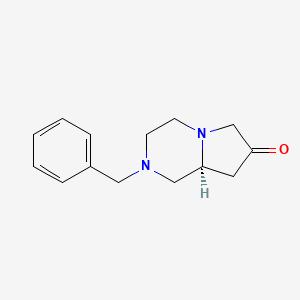
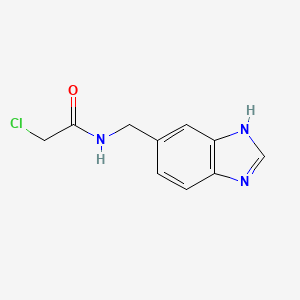
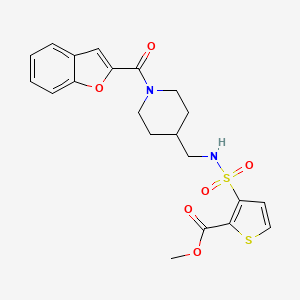
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3007540.png)
